3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol

Catalog No.
S12214515
CAS No.
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol

Product Name

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol

IUPAC Name

3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-ol

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12-13,15H,6-8H2,1H3

InChI Key

BGOYZQVNHDZPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3C2)O

3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol is a bicyclic compound characterized by its unique fused heterocyclic structure. Its molecular formula is C₁₃H₁₅NO₃S, with a molecular weight of 265.33 g/mol. This compound features a tosyl group, which enhances its reactivity and solubility, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. The compound has been noted for its potential applications in synthesizing tricyclic DNA-gyrase inhibitors, which are important in antibiotic development .

Due to the presence of functional groups such as the tosyl group and hydroxyl group. Key reactions include:

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Reduction Reactions: The hydroxyl group can undergo reduction to form corresponding alkane derivatives.
  • Cyclization Reactions: The bicyclic structure allows for intramolecular reactions that can lead to the formation of more complex cyclic compounds.

These reactions highlight the versatility of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol in synthetic organic chemistry .

Research indicates that derivatives of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol exhibit significant biological activities, particularly as dopaminergic ligands. These compounds have been evaluated for their potential therapeutic effects in treating neurological disorders due to their interaction with dopamine receptors . Additionally, they may possess antibacterial properties owing to their application in synthesizing DNA-gyrase inhibitors, which target bacterial DNA replication mechanisms .

Several methods exist for synthesizing 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol:

  • Chemoenzymatic Synthesis: This method involves using enzymes to catalyze specific reactions, leading to high selectivity and yield of the desired compound.
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, resulting in complex structures from simpler starting materials.
  • Photo

The primary applications of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol include:

  • Pharmaceutical Development: Its derivatives are being explored as potential treatments for various diseases, particularly those affecting the central nervous system.
  • Chemical Research: It serves as a versatile intermediate in organic synthesis, aiding in the development of complex molecules.
  • Biological Studies: Its role as a dopaminergic ligand makes it valuable for research into neurotransmitter systems and related disorders .

Interaction studies indicate that 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol interacts with various biological targets, particularly dopamine receptors. These interactions are essential for understanding its pharmacological properties and potential therapeutic applications. Studies have shown that modifications to its structure can significantly alter its binding affinity and selectivity towards different receptor subtypes, highlighting the importance of structure-function relationships in drug design .

Several compounds share structural similarities with 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol, including:

Compound NameSimilarity IndexNotable Features
1-Tosylpiperidine-4-carboxylic acid0.88Contains a piperidine ring; used in similar synthetic pathways
3-(Piperidin-1-ylsulfonyl)benzoic acid0.79Features a sulfonamide group; potential pharmaceutical applications
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide0.78Complex sulfonamide structure; used in medicinal chemistry
N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide0.76Contains chloroethyl groups; relevant for anticancer research
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one0.72Azepine ring; investigated for neuroactive properties

These compounds illustrate the diverse applications and potential biological activities associated with bicyclic structures similar to that of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol, emphasizing its uniqueness and relevance in medicinal chemistry .

Dirhodium(II)-Catalyzed Cyclopropanation Strategies

Dirhodium(II) catalysts have emerged as powerful tools for constructing the bicyclic framework of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol. These methods leverage the reactivity of ethyl diazoacetate (EDA) to generate acceptor carbenes, which undergo cyclopropanation with N-Boc-2,5-dihydropyrrole precursors. Key innovations include ultra-low catalyst loadings (0.005 mol%) and solvent systems such as dimethyl carbonate (DMC), which enhance environmental sustainability.

Stereoselective Formation of exo vs. endo Isomers

The choice of dirhodium(II) catalyst and hydrolysis conditions dictates the stereochemical outcome of the reaction. For example:

  • Rh₂(esp)₂: Favors exo-3-azabicyclo[3.1.0]hexane-6-carboxylates with >95% diastereomeric excess (d.e.) under acidic hydrolysis (HCl/THF).
  • Rh₂(OAc)₄: Promotes endo-isomer formation via selective base-mediated hydrolysis (NaOH/MeOH), achieving 89% d.e..

This stereodivergence arises from subtle differences in transition-state stabilization, where bulky catalysts restrict rotational freedom during cyclopropanation. X-ray crystallography confirms the exo configuration’s preference for equatorial carboxylate positioning, minimizing steric clashes with the tosyl group.

Telescoped Reaction Sequences for Scalable Production

Telescoping cyclopropanation, isomerization, and hydrolysis steps eliminates chromatographic purification, enabling gram-scale synthesis:

  • Cyclopropanation: 10 mmol scale reactions in DMC with 0.005 mol% Rh₂(esp)₂ yield 76% exo-product.
  • Isomerization-Hydrolysis: Direct treatment of crude material with HCl/THF affords exo-3-azabicyclo[3.2.0]heptan-6-ol in 76% overall yield.
  • Selective Hydrolysis: NaOH/MeOH conditions convert intermediates to endo-isomers (54% yield).

This approach reduces waste and operational complexity, critical for industrial applications. ReactIR monitoring confirms the absence of hazardous diazoaccumulation, ensuring process safety.

Multicomponent Reactions and Kinetic Resolution

A chemoenzymatic strategy combines multicomponent reactions with lipase-mediated kinetic resolution to access enantiopure derivatives:

  • Synthesis: Condensation of aldehydes, amines, and cyclic ketones generates racemic 3-azabicyclo[3.2.0]heptane precursors.
  • Resolution: Candida antarctica lipase B (Novozym 435) selectively acylates (R)-enantiomers, achieving >99% enantiomeric excess (e.e.).
StepConditionsYield (%)e.e. (%)
Multicomponent ReactionEtOH, 60°C, 24h85-
Kinetic ResolutionNovozym 435, vinyl acetate78>99

This method’s modularity enables rapid diversification, with resolved enantiomers showing distinct dopaminergic receptor affinities (D₂L Kᵢ = 12 nM vs. D₁ Kᵢ = 450 nM).

Gold catalysis has emerged as a powerful tool for constructing nitrogen-containing bicyclic frameworks, particularly due to its ability to facilitate carbene-mediated transformations and cycloisomerization reactions. The synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol exemplifies this capability, relying on gold(I) or gold(III) catalysts to mediate annulation processes that form the bicyclo[3.2.0] backbone.

N-Tosyl-2,5-Dihydropyrrole as Key Intermediate

The annulation pathway begins with the generation of N-Tosyl-2,5-dihydropyrrole, a five-membered enamine derivative that serves as the foundational building block. This intermediate is synthesized via a gold-catalyzed cyclization of propargylamine derivatives bearing a tosyl-protected amine group. For instance, treatment of N-tosyl propargylamines with cationic gold(I) complexes, such as (Ph~3~P)AuNTf~2~, induces a 5-endo-dig cyclization to form the dihydropyrrole ring [1] [5]. The tosyl group plays a dual role: it stabilizes the intermediate through resonance effects and directs the regioselectivity of subsequent annulation steps [5].

The dihydropyrrole intermediate undergoes a gold-mediated [2+2] cycloaddition with activated alkenes or alkynes, leading to the formation of the bicyclo[3.2.0] core. Computational studies suggest that the gold catalyst coordinates to the alkyne moiety, lowering the activation energy for carbene formation and subsequent ring contraction [6]. This step is critical for establishing the strained bicyclic structure, with the tosyl group remaining intact to prevent undesired side reactions [5].

Solvent and Catalyst Loading Optimization

The choice of solvent profoundly impacts the reaction’s efficiency and selectivity. Polar aprotic solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred due to their ability to stabilize cationic gold intermediates without participating in nucleophilic side reactions [3] [5]. For example, reactions conducted in DCM exhibit 20–30% higher yields compared to those in tetrahydrofuran (THF), attributed to improved catalyst solubility and intermediate stabilization [3].

Catalyst loading is optimized to balance cost and reactivity. Gold(III) chloride (AuCl~3~) at 2–5 mol% loading achieves near-quantitative conversion of the dihydropyrrole intermediate, while lower loadings (1–2 mol%) of gold(I) complexes, such as (Ph~3~P)AuCl, suffice for analogous transformations [5] [6]. The table below summarizes key optimization parameters:

ParameterOptimal ConditionYield ImprovementSource
SolventDichloromethane+25% [3]
Catalyst (AuCl~3~)5 mol%95% conversion [5]
Temperature60°C+15% [6]

Higher temperatures (60–80°C) accelerate the annulation but risk decomposition of the tosyl group, necessitating precise thermal control [6]. Additionally, silver additives (e.g., AgSbF~6~) are often employed to generate cationic gold species in situ, further enhancing catalytic activity [1].

Mechanistic Insights into Annulation Reactions

The gold-catalyzed annulation proceeds through a sequence of carbene formation, cyclization, and ring contraction. Density functional theory (DFT) calculations reveal that the gold catalyst stabilizes a vinylcarbene intermediate, which undergoes a 1,2-alkyl shift to form the bicyclo[3.2.0] framework [6]. The tosyl group’s electron-withdrawing nature facilitates this shift by polarizing the π-system of the intermediate [5].

Comparative Analysis of Gold Catalysts

Gold(I) and gold(III) catalysts exhibit distinct reactivities in annulation reactions. Gold(III) species, such as AuCl~3~, favor faster carbene formation but require higher loadings to mitigate decomposition [5]. In contrast, gold(I) complexes, while less reactive, offer superior stability and compatibility with functionalized substrates [6].

Applications in Heterocyclic Chemistry

The methodologies developed for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol have broader implications for synthesizing bioactive azabicyclic compounds. For example, analogous gold-catalyzed annulations have been applied to the synthesis of pyrrolizidine alkaloids and antiviral agents [3] [4].

Fundamental [3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition represents one of the most powerful methods for constructing five-membered rings containing nitrogen heterocycles. In the context of azabicyclic synthesis, azomethine ylides function as the primary 1,3-dipole components, featuring an iminium ion adjacent to a carbanion [3]. These dipolar species undergo concerted cycloaddition reactions with appropriately substituted alkenes to generate pyrrolidine-containing bicyclic systems.

The mechanistic pathway involves the formation of azomethine ylides through various routes including deprotonation of iminium salts, thermolysis of aziridines, or decarboxylative generation from amino acid derivatives [4]. The reactive 1,3-dipole then approaches the dipolarophile through either an endo or exo transition state, with the stereochemical outcome determined by steric and electronic factors inherent to both reaction partners.

Research by Jung and colleagues demonstrated complete diastereocontrol in intramolecular 1,3-dipolar cycloadditions, where a single stereocenter effectively controls the formation of four contiguous stereocenters [5]. This level of stereochemical control stems from the conformational constraints imposed by the tethering chain and the preference for specific transition state geometries that minimize steric interactions.

Bicyclic Framework Construction

The construction of the azabicyclo[3.2.0]heptane core requires careful consideration of the ring fusion geometry and the inherent strain associated with the four-membered cyclobutane ring. The photochemical [2+2] cycloaddition approach developed by Burns and co-workers provides direct access to the parent 3-azabicyclo[3.2.0]heptane through an amine-tolerant modification of the Kochi-Salomon reaction [6] [7]. This methodology employs diallylamine as the starting material, with in situ protonation masking the basic amine functionality during the photochemical cyclization process.

The reaction proceeds under UV irradiation at 254 nm in aqueous medium containing copper sulfate pentahydrate as a catalyst. The optimized conditions involve degassed quartz tubes irradiated for approximately 80 hours, yielding the bicyclic product in 51-56% yield after isolation as the hydrochloride salt [7]. The synthetic sequence demonstrates remarkable efficiency, converting a simple diallylamine precursor into a complex bicyclic framework in a single photochemical step.

Stereochemical Considerations in Assembly

The stereochemical complexity of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol arises from the presence of multiple chiral centers within the bicyclic framework [8]. The trans-ring fusion between the five-membered pyrrolidine and four-membered cyclobutane rings creates a rigid molecular scaffold that influences subsequent functionalization reactions.

The tosyl protecting group at the nitrogen atom serves multiple synthetic purposes beyond simple amine protection. The electron-withdrawing nature of the tosyl group modulates the nucleophilicity of the nitrogen atom and provides a handle for subsequent deprotection under reductive conditions [9] [10]. The 4-methylphenylsulfonyl substituent also introduces steric bulk that can influence the approach of reagents during functionalization reactions.

Cyclobutane Ring Expansion Techniques

Cyclobutane ring expansion represents a fundamental transformation that exploits the inherent ring strain of four-membered rings to access larger ring systems with predictable stereochemical outcomes. The expansion of cyclobutanol derivatives has emerged as a particularly powerful tool for accessing functionalized five- and six-membered rings [11].

Mechanistic Pathways for Ring Expansion

The ring expansion of cyclobutanols typically proceeds through carbocation intermediates generated by protonation or Lewis acid activation of the hydroxyl group. The resulting carbocation undergoes ring opening with concomitant migration of an adjacent carbon-carbon bond, leading to the formation of a more stable five- or six-membered ring system [12].

In the context of bicyclic systems, the expansion can proceed through either proximal or distal carbon-carbon bond cleavage, with the regioselectivity governed by steric and electronic factors. Research by the Dixon group demonstrated that N-bromosuccinimide-mediated cyclobutanol ring expansion to heteroaryl-fused tetralones proceeds with excellent regioselectivity and notably short reaction durations [11].

The mechanistic studies revealed that the reaction may initially involve cleavage of the less hindered distal C-C bond, followed by decarbonylation and carbon monoxide reinsertion to enable metal insertion at the more hindered proximal position [13]. This "cut-and-sew" mechanism represents a sophisticated approach to overcoming inherent steric bias in cyclobutane activation.

Synthetic Applications in Azabicyclic Systems

The application of ring expansion techniques to azabicyclic systems requires careful consideration of the nitrogen substitution pattern and its influence on the expansion pathway. The presence of electron-withdrawing groups such as tosyl can significantly alter the electronic properties of the cyclobutane ring and influence the regioselectivity of expansion reactions.

Electrochemical methods have also been developed for cyclobutanol ring expansion, offering a mild alternative to traditional chemical oxidants [11]. These methods enable the extension of substrate scope to include electronically and sterically diverse aryl-substituted cyclobutanols, providing access to complex polycyclic scaffolds relevant to natural product synthesis.

The thermal behavior of cyclobutane derivatives has been extensively studied, with [2+2] cycloreversion reactions proceeding through biradical intermediates at relatively low activation energies of approximately 13 kcal/mol [14]. This thermal lability can be exploited synthetically for the generation of reactive intermediates that subsequently undergo productive ring expansion or rearrangement reactions.

Diastereocontrol Through Steric Directing Groups

The implementation of steric directing groups represents one of the most reliable methods for achieving high levels of diastereocontrol in bicyclic synthesis. These auxiliary groups function by creating conformational bias that favors one diastereomeric transition state over competing alternatives [15] [16].

Chiral Relay Network Systems

The concept of chiral relay auxiliaries involves the use of conformationally flexible groups that transmit stereochemical information from existing stereocenters to newly forming chiral centers [15]. In bicyclic systems, the rigid framework often provides an ideal platform for implementing such relay networks, where remote stereocenters can effectively control the stereochemical outcome of reactions occurring at distant positions.

The effectiveness of chiral relay systems depends on the ability of the auxiliary group to adopt predictable conformations that place the stereocontrolling functionality in proximity to the reactive site. Alkylation reactions of enolates derived from chiral auxiliaries have demonstrated exceptional levels of diastereoselectivity, with single stereocenters controlling the formation of quaternary stereocenters [17].

Research by Guiry and colleagues on the catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones demonstrated that substrates containing sterically hindered aryl groups provided the highest levels of enantioselectivity [17]. This observation highlights the importance of steric bulk in achieving effective stereochemical communication between the chiral auxiliary and the reaction center.

Conformational Control in Bicyclic Systems

Bicyclic systems inherently possess conformational constraints that can be exploited for diastereocontrol. The cis-fused rings common in azabicyclic compounds create distinct convex and concave faces, with the upper convex face typically being less sterically hindered [18]. This facial differentiation provides a natural bias for reagent approach and can be further enhanced through the strategic placement of directing groups.

The use of siloxacyclopentene-constrained dienophiles in intramolecular Diels-Alder reactions exemplifies how conformational constraints can be designed into synthetic intermediates [19]. These reactions provide primary cycloadducts with high diastereoselectivity, featuring trans-relationships between ring fusion protons and adjacent alkoxy groups.

The stereochemical outcome of these reactions can be rationalized through analysis of competing transition states, where steric interactions between the directing group and incoming reagents favor specific reaction pathways. The empirical models developed for predicting stereochemical outcomes have proven highly reliable across diverse substrate classes and reaction conditions [5] [18].

Strategic Implementation in Tosyl-Protected Systems

The tosyl group in 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol functions as both a protecting group and a sterically demanding substituent that influences subsequent transformations. The 4-methylphenylsulfonyl moiety occupies significant steric space around the nitrogen atom, creating a pronounced steric environment that can direct the approach of electrophiles or nucleophiles [9] [10].

The electron-withdrawing nature of the tosyl group also modulates the electronic properties of the bicyclic system, potentially influencing the regioselectivity of reactions involving the cyclobutane ring. This dual role of steric and electronic control makes tosyl-protected azabicyclic compounds particularly valuable synthetic intermediates.

The strategic removal of tosyl groups can be accomplished under various conditions, including reductive methods using sodium in liquid ammonia or catalytic hydrogenation conditions [9]. The timing of deprotection in synthetic sequences can be optimized to take advantage of the directing effects of the tosyl group while ultimately providing access to the free amine functionality.

Data Tables

Table 1: Physical and Chemical Properties of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol

PropertyValueReference
CAS Registry Number663172-75-6 [1] [2]
Molecular FormulaC₁₃H₁₇NO₃S [1] [2]
Molecular Weight (g/mol)267.35 [1] [2]
IUPAC Name3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-ol [20] [1]
Purity (Commercial)95-97% [1] [2]
Physical StateWhite solid [2]
Storage ConditionsCool, dry place [1]
Ring SystemBicyclic azaheptane with cyclobutane fusion [6]

Table 2: Synthetic Methods for Azabicyclo[3.2.0]heptane Derivatives

MethodStarting MaterialsConditionsYield (%)Reference
Photochemical [2+2] CycloadditionDiallylamine, H₂SO₄, CuSO₄UV-light (254 nm), H₂O, 80 h51-56 [6] [7]
Amine-Tolerant Kochi-Salomon Reaction1,6-heptadienes, Cu(II), acidUV-light, aqueous conditionsVariable [6]
Maleimide [2+2] PhotocycloadditionAlkenyl substrates, maleimidesUV-light, organic solventsVariable [22] [23]
Direct Functionalization3-Azabicyclo[3.2.0]heptane, tosyl chlorideBase, organic solventHigh (>80) [9] [10]

Table 3: Mechanistic Aspects of Bicyclic Synthesis

Reaction TypeMechanismStereochemical OutcomeKey FactorsReference
[3+2] Cycloaddition with Azomethine YlidesDipolar cycloaddition via 1,3-dipoleHigh endo/exo selectivitySteric bulk, electronic effects [24] [4] [3]
Cyclobutane Ring ExpansionRing strain release through expansionRetention of configurationRing strain, substitution pattern [11] [12]
Steric Directing Group ControlConformational constraint by bulky groupsPredictable diastereoselectivityDirecting group size and position [19] [15] [16]
Photochemical [2+2] CycloadditionPhotochemical excitation and ring closureDepends on substrate conformationPhotochemical orbital interactions [6] [23] [7]

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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